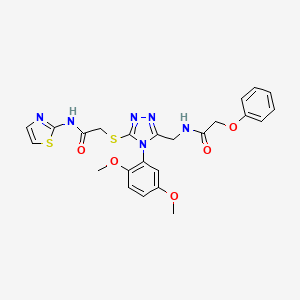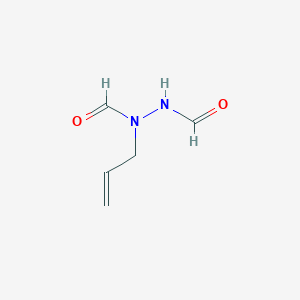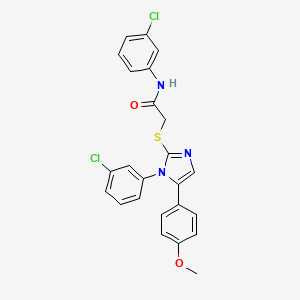![molecular formula C18H24N2O3 B2730936 2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851405-94-2](/img/structure/B2730936.png)
2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
説明
2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, commonly known as EMA-401, is a novel drug compound that has gained attention for its potential use in the treatment of chronic pain. EMA-401 is a small molecule that has been shown to have a high degree of selectivity for a specific type of receptor in the nervous system, making it a promising candidate for the development of new pain medications.
科学的研究の応用
Quantum Chemical Calculations and Corrosion Inhibition
A study by Zarrouk et al. (2014) utilized quantum chemical calculations to analyze the inhibition efficiencies of quinoxalines, compounds closely related to 2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was explored, with results consistent with experimental data (Zarrouk et al., 2014).
Radical Ring Closures
Research by Minin and Walton (2003) investigated the radical ring closures of certain isocyanato carbon-centered radicals. The study included the generation of the 2-(2-isocyanatophenyl)ethyl radical, closely related to the chemical of interest, and its transformation into quinoline derivatives (Minin & Walton, 2003).
Chemosensor Development
Li et al. (2014) synthesized a new fluorescent sensor comprising a quinoline group, similar to the structure of 2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, for metal ion detection. The sensor demonstrated selective and sensitive fluorescence enhancement for Zn(2+) ions, providing a potential application in bioimaging and metal ion detection (Li et al., 2014).
Antimicrobial Activity
Research by Kategaonkar et al. (2010) focused on the synthesis of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which share structural similarities with the compound . These compounds showed significant antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Kategaonkar et al., 2010).
Anticancer Agent Delivery
Ma et al. (2016) identified a novel 1,2-dihydro-quinoline compound, structurally related to the chemical , as a potential anticancer agent. The study explored the delivery of this agent to tumor cells using cationic liposomes, demonstrating its enhanced antitumor activity compared to neutral liposomes (Ma et al., 2016).
特性
IUPAC Name |
2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-12(5-2)17(21)19-9-8-14-10-13-6-7-15(23-3)11-16(13)20-18(14)22/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMNSMNPGOVCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one](/img/structure/B2730859.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)

![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2730874.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2730875.png)
